5-Nitro-2-(pyrimidin-2-ylthio)benzaldehyde
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Overview
Description
5-Nitro-2-(pyrimidin-2-ylthio)benzaldehyde is an organic compound with the molecular formula C11H7N3O3S and a molecular weight of 261.26 g/mol . This compound is characterized by the presence of a nitro group, a pyrimidinylsulfanyl group, and an aldehyde group attached to a benzene ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(pyrimidin-2-ylthio)benzaldehyde typically involves a multi-step process. One common method includes the nitration of 2-(pyrimidin-2-ylsulfanyl)benzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(pyrimidin-2-ylthio)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a catalyst (e.g., palladium on carbon), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: 5-Nitro-2-(pyrimidin-2-ylsulfanyl)benzoic acid
Reduction: 5-Amino-2-(pyrimidin-2-ylsulfanyl)benzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Nitro-2-(pyrimidin-2-ylthio)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical intermediates
Mechanism of Action
The mechanism of action of 5-Nitro-2-(pyrimidin-2-ylthio)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to biological effects. The pyrimidinylsulfanyl group may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrimidin-2-ylsulfanyl)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-(pyrimidin-2-ylsulfanyl)benzoic acid: An oxidized form of the compound with different chemical properties.
5-Amino-2-(pyrimidin-2-ylsulfanyl)benzaldehyde: A reduced form with an amino group instead of a nitro group.
Uniqueness
5-Nitro-2-(pyrimidin-2-ylthio)benzaldehyde is unique due to the presence of both a nitro group and a pyrimidinylsulfanyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-nitro-2-pyrimidin-2-ylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3S/c15-7-8-6-9(14(16)17)2-3-10(8)18-11-12-4-1-5-13-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYVXMJILJPMMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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